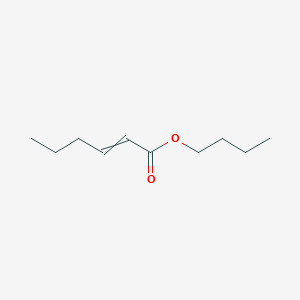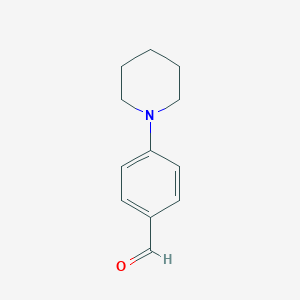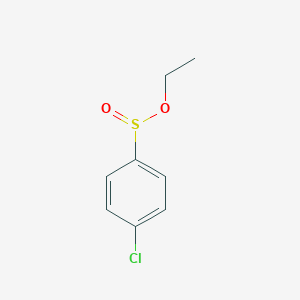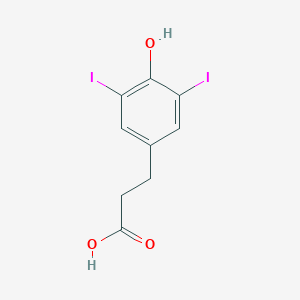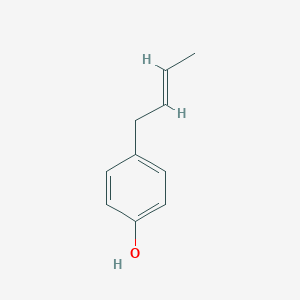
p-Crotylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Crotylphenol is an organic compound with the chemical formula C10H12O. It is a colorless to yellow liquid at room temperature and has a characteristic aromatic odor. This compound is also known by other names such as this compound and Phenol, 4-(2-butenyl)- . It is soluble in ethanol and ether but insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
p-Crotylphenol can be synthesized through the reaction of phenol with butene. The process involves the addition of phenol and butene in a reactor under an inert atmosphere. The reaction is carried out at an appropriate temperature and pressure to facilitate esterification, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of catalysts to enhance the reaction efficiency. The process may include steps such as purification and distillation to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
p-Crotylphenol undergoes various types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes them highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Sodium borohydride (NaBH4) and stannous chloride (SnCl2) are commonly used reducing agents.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinones.
Electrophilic Aromatic Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
Aplicaciones Científicas De Investigación
p-Crotylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of p-Crotylphenol involves its interaction with various molecular targets and pathways. These actions contribute to their antioxidant, anti-inflammatory, and antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: A white solid with a phenolic odor, primarily used as a raw material for antioxidants and UV absorbers.
Phenol: A simpler phenolic compound used as an antiseptic and disinfectant.
Uniqueness of p-Crotylphenol
This compound is unique due to its specific butenyl substitution on the phenol ring, which imparts distinct chemical and physical properties. This substitution enhances its reactivity in various chemical reactions and broadens its range of applications in scientific research and industry .
Propiedades
Número CAS |
13037-71-3 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
4-[(E)-but-2-enyl]phenol |
InChI |
InChI=1S/C10H12O/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8,11H,4H2,1H3/b3-2+ |
Clave InChI |
CHQPRDVSUIJJNP-NSCUHMNNSA-N |
SMILES |
CC=CCC1=CC=C(C=C1)O |
SMILES isomérico |
C/C=C/CC1=CC=C(C=C1)O |
SMILES canónico |
CC=CCC1=CC=C(C=C1)O |
Key on ui other cas no. |
13037-71-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


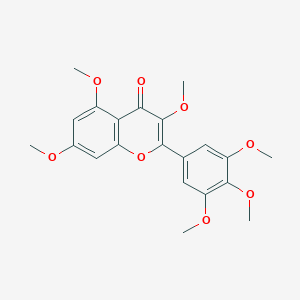
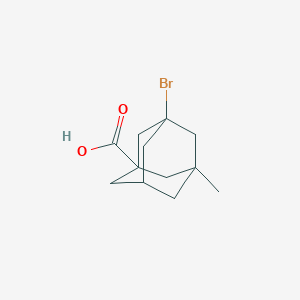
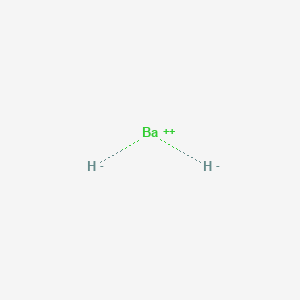
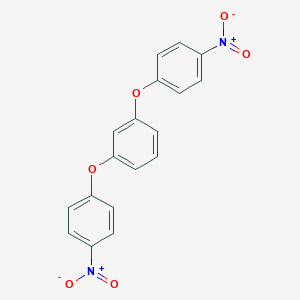
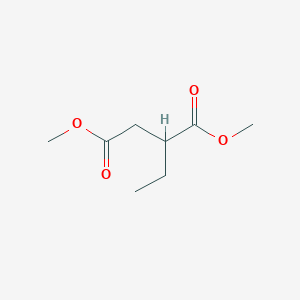
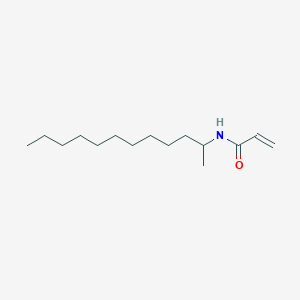
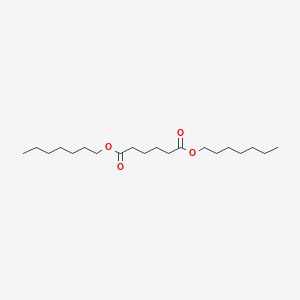
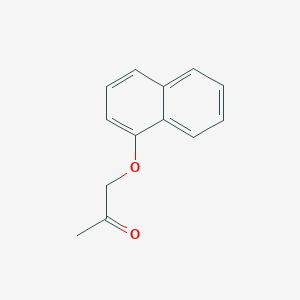
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
